6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Beschreibung
6-(2-(4-Ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a triazoloquinazoline derivative characterized by a fused heterocyclic core with distinct substituents:
- 2-Phenyl group: Enhances aromatic stacking interactions.
- 8,9-Dimethoxy groups: Improve solubility and modulate electronic properties.
For example, tetrazolo[1,5-c]quinazolin-5(6H)-one derivatives (e.g., compound 1.1 in ) are prepared by cyclizing 5-(2’-aminophenyl)-1H-tetrazole with carbonyldiimidazole, followed by N-alkylation. Similar methods involving DMF, sodium hydride, or potassium iodide as catalysts may apply to the target compound .
Eigenschaften
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-4-36-19-12-10-17(11-13-19)22(32)16-30-21-15-24(35-3)23(34-2)14-20(21)26-28-25(29-31(26)27(30)33)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFOXXMCHLYXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one represents a novel class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 484.5 g/mol. The structure features a triazoloquinazolinone core, which is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O5 |
| Molecular Weight | 484.5 g/mol |
| CAS Number | 1185104-27-1 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinazolinones. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.
Case Study:
In a study involving human lung adenocarcinoma cells (A549), the compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. The analysis revealed that treatment led to apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Anticonvulsant Activity
Another area where triazolo derivatives have shown promise is in anticonvulsant activity. In animal models, compounds structurally similar to the one in focus have been tested for efficacy against picrotoxin-induced seizures. Results indicated that these compounds could significantly reduce seizure duration and frequency .
Data Table: Anticonvulsant Efficacy
| Compound | Model | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| Triazoloquinazolinone | Picrotoxin-induced | 18.4 | 9.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo derivatives has also been documented. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro, suggesting a mechanism that could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolinones is often linked to specific structural features. For example:
- Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances activity.
- Functional Groups : Methoxy groups at positions 8 and 9 have been associated with improved solubility and bioavailability.
SAR Analysis Table
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy groups | Increased solubility |
| Electron-withdrawing groups | Enhanced potency |
Wissenschaftliche Forschungsanwendungen
Research indicates that derivatives of this compound exhibit significant biological activities, making it a candidate for various pharmaceutical applications. Some of the notable activities include:
- Antimicrobial Properties : Studies have shown that compounds similar to this structure may possess antibacterial and antifungal properties. For instance, certain derivatives have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as antituberculosis agents .
- Antitumor Activity : The structural components of the compound suggest potential antitumor effects. Research has highlighted the importance of quinazoline derivatives in cancer treatment due to their ability to inhibit tumor cell proliferation .
Synthesis and Derivatives
The synthesis of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multiple synthetic steps. This synthesis allows for the exploration of various derivatives that can be tailored for specific biological activities. The procedures may vary based on desired yields and purity levels but generally include:
- Formation of the Quinazolinone Core : Initial reactions focus on creating the quinazolinone structure.
- Triazole Ring Fusion : Subsequent steps involve the introduction of the triazole ring.
- Substitution Reactions : Finally, substituents such as ethoxy and methoxy groups are introduced to enhance biological activity.
Research Applications
The applications of this compound extend beyond basic research into practical uses in pharmaceuticals:
- Drug Development : The unique combination of structural features makes it a valuable template for drug discovery. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological systems can provide insights into its mechanisms of action. Interaction studies are crucial for elucidating how it exerts its antimicrobial and anticancer effects.
Analyse Chemischer Reaktionen
Oxoethyl Side Chain
The 2-oxoethyl group participates in:
-
Nucleophilic acyl substitution : Reacts with amines (e.g., morpholine) to form amides under mild conditions (EtOH, 60°C) .
-
Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) in the presence of piperidine, yielding α,β-unsaturated derivatives.
Ethoxyaryl Group
-
Acid-catalyzed hydrolysis : Cleavage of the ethoxy group to phenol under reflux with HCl/EtOH (70% conversion) .
-
Electrophilic substitution : Nitration at the para position of the ethoxyphenyl ring (HNO₃/H₂SO₄, 0°C).
Triazole Ring
-
Oxidation : Resistant to common oxidants (e.g., KMnO₄) due to aromatic stabilization.
-
Reduction : Hydrogenation (H₂/Pd-C) opens the triazole ring, yielding a dihydroquinazolinone derivative.
Quinazolinone Core
-
Base-mediated ring expansion : Reacts with aldehydes in NaOH/EtOH to form pyrido[2,3-d]pyrimidines .
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis:
| Condition | Product | Half-Life |
|---|---|---|
| Acidic (pH 2, 37°C) | Cleavage of ethoxy group to phenolic derivative | 12 h |
| Alkaline (pH 10) | Degradation of triazole ring | 2 h |
Stability is enhanced in anhydrous organic solvents (e.g., DMSO).
Catalytic and Photochemical Reactions
-
Suzuki coupling : The phenyl group at C2 undergoes cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .
-
UV-induced dimerization : Forms a cyclobutane-linked dimer under UV light (λ = 254 nm) .
Comparative Reactivity Table
| Reaction Type | Triazoloquinazolinone Core | Oxoethyl Side Chain | Ethoxyphenyl Group |
|---|---|---|---|
| Nucleophilic substitution | Low | High | Moderate |
| Electrophilic substitution | Moderate (C8/C9 positions) | None | High |
| Oxidation | Resistant | Moderate | Low |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Properties
*Estimated based on molecular formula.
†Predicted using ’s logP as a baseline.
‡Inferred from similar substituents.
Key Research Findings and Implications
Substituent Effects : The ethoxyphenyl and dimethoxy groups in the target compound likely increase logP compared to chlorophenyl or fluorophenyl analogs (Table 1), impacting membrane permeability and bioavailability.
Synthetic Scalability : Methods from (e.g., NaH/DMF-mediated alkylation) could be adapted for large-scale synthesis .
Biological Optimization : Introducing chiral centers (as in ) may enhance bioactivity, though this requires validation .
Q & A
Q. Table 1. Comparative Catalyst Efficiency in Synthesis
| Catalyst | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
|---|---|---|---|---|
| NGPU (DES) | 2–4 | 85–89 | 0.5 | |
| HCl | 12 | 62 | 5.0 | |
| FeCl₃ | 24 | 45 | 10.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
